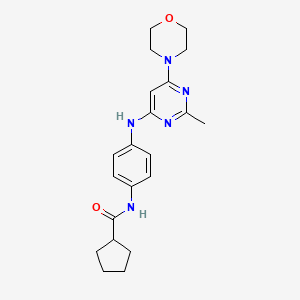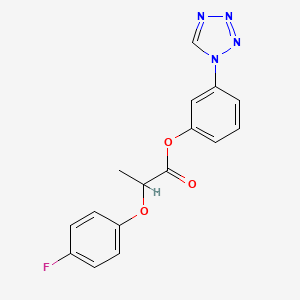![molecular formula C22H25ClN2O5S B11335300 Methyl 3-[({1-[(3-chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]-4-methylbenzoate](/img/structure/B11335300.png)
Methyl 3-[({1-[(3-chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]-4-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-[({1-[(3-chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]-4-methylbenzoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, a sulfonyl group, and a benzoate ester, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[({1-[(3-chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]-4-methylbenzoate typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and esterification. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction conditions and minimize waste. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-[({1-[(3-chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]-4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can lead to various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Methyl 3-[({1-[(3-chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]-4-methylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 3-[({1-[(3-chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]-4-methylbenzoate involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperidine ring may also play a role in modulating the compound’s biological effects by interacting with receptors or ion channels.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-[({1-[(4-chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]-4-methylbenzoate
- Methyl 3-[({1-[(3-bromobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]-4-methylbenzoate
- Methyl 3-[({1-[(3-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]-4-methylbenzoate
Uniqueness
Methyl 3-[({1-[(3-chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]-4-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 3-chlorobenzyl group, in particular, may enhance its reactivity and potential biological activity compared to similar compounds with different substituents.
Eigenschaften
Molekularformel |
C22H25ClN2O5S |
|---|---|
Molekulargewicht |
465.0 g/mol |
IUPAC-Name |
methyl 3-[[1-[(3-chlorophenyl)methylsulfonyl]piperidine-4-carbonyl]amino]-4-methylbenzoate |
InChI |
InChI=1S/C22H25ClN2O5S/c1-15-6-7-18(22(27)30-2)13-20(15)24-21(26)17-8-10-25(11-9-17)31(28,29)14-16-4-3-5-19(23)12-16/h3-7,12-13,17H,8-11,14H2,1-2H3,(H,24,26) |
InChI-Schlüssel |
FJFDQBJBYWLCNS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide](/img/structure/B11335219.png)
![2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(4-phenyl-2-butanyl)acetamide](/img/structure/B11335226.png)

![7-(4-chlorophenyl)-2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11335230.png)
![Methyl 2-[({1-[(2-chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate](/img/structure/B11335231.png)
![Ethyl 1-({1-[(2-chloro-6-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxylate](/img/structure/B11335235.png)
![N-[2-(benzylsulfanyl)ethyl]-1-[(3-chlorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11335236.png)
![5-phenyl-3-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11335241.png)
![N-{4-[(phenylsulfanyl)methyl]phenyl}-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B11335245.png)
![N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]cyclopentanecarboxamide](/img/structure/B11335250.png)
![N-(2-chlorophenyl)-2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B11335251.png)
![2-[(E)-2-(2-chlorophenyl)ethenyl]-5-[4-(naphthalen-1-ylacetyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B11335252.png)

![(4-Benzylpiperazin-1-yl){1-[(2-fluorobenzyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B11335267.png)
